5-Bromofuran-2-ol
Description
5-Bromofuran-2-ol is a brominated furan derivative characterized by a hydroxyl group at the 2-position and a bromine substituent at the 5-position of the furan ring. Bromination of furan precursors typically involves electrophilic substitution, as demonstrated in the synthesis of 5-bromofuran-2-carboxylic acid using Br₂ in CCl₄ . The bromine atom enhances electrophilicity and influences intermolecular interactions, making this compound a valuable intermediate in pharmaceuticals and materials science.
Properties
Molecular Formula |
C4H3BrO2 |
|---|---|
Molecular Weight |
162.97 g/mol |
IUPAC Name |
5-bromofuran-2-ol |
InChI |
InChI=1S/C4H3BrO2/c5-3-1-2-4(6)7-3/h1-2,6H |
InChI Key |
KSNUBNMKJSJHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromofuran-2-ol typically involves the bromination of furan derivatives. One common method is the bromination of furan-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous byproducts .
Chemical Reactions Analysis
Types of Reactions: 5-Bromofuran-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form furan-2-ol.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 5-substituted furan-2-ol derivatives.
Oxidation: Formation of 5-bromofuran-2-one.
Reduction: Formation of furan-2-ol
Scientific Research Applications
5-Bromofuran-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromofuran-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group facilitate its binding to specific enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering their activity .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Bromine substitution is regioselective in activated furans (e.g., those with electron-withdrawing groups like -COOH) .
- Brominated furans exhibit stability under oxidative and nucleophilic conditions, making them robust intermediates .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Bromine increases molecular weight and melting points compared to non-brominated analogs (e.g., furan-2-carboxylic acid melts at 130°C).
- Low water solubility is common due to bromine’s hydrophobicity, necessitating organic solvents for processing .
Table 4: Bioactivity of Brominated Furan Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
